2-{4-bromo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide
Overview
Description
2-{4-bromo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H19BrN2O4 and its molecular weight is 479.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.05282 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
Research on related compounds demonstrates potential antimicrobial properties. For instance, the study of newer Schiff bases and Thiazolidinone derivatives, which shares structural similarities, showed significant antibacterial and antifungal activities (Fuloria et al., 2014). These findings suggest that compounds with similar structures may possess valuable antimicrobial properties, which could be leveraged in developing new antimicrobial agents.
Anticancer and Cytotoxic Applications
The pharmacological assessment of novel acetamide derivatives revealed cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, highlighting the therapeutic potential of such compounds in cancer treatment (Rani et al., 2016). Additionally, the synthesis and evaluation of 1H-inden-1-one substituted (Heteroaryl)Acetamide Derivatives as antimicrobial agents indicates their use in targeting cancer cell lines (Karaburun et al., 2018).
Antioxidant Applications
Compounds derived from marine sources, such as bromophenols, have shown potent antioxidant activity, suggesting the potential of similar compounds in combating oxidative stress and its related diseases. For example, bromophenols from the marine red alga Rhodomela confervoides exhibited significant radical scavenging activity (Li et al., 2012).
Synthetic and Chemical Applications
The chemical synthesis and modification of related compounds provide insights into their potential applications in material science, organic synthesis, and drug development. The study on the reactions of the cyclic tautomer of 3-Indoleacetamides for synthesizing Nb-Methyl-4,5,6-tribromo-3-indoleacetamide highlights the synthetic versatility and potential applications of such compounds in developing new materials or chemical intermediates (Hino et al., 1990).
Properties
IUPAC Name |
2-[4-bromo-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-30-22-9-5-4-8-20(22)26-23(28)14-31-21-11-10-16(25)12-15(21)13-18-17-6-2-3-7-19(17)27-24(18)29/h2-13H,14H2,1H3,(H,26,28)(H,27,29)/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYHNNRTLRFNDO-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=C3C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)/C=C\3/C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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